2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide 2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15156306
InChI: InChI=1S/C28H28N4O5/c1-18(2)29-25(33)16-19-8-12-21(13-9-19)32-27(35)23-6-4-5-7-24(23)31(28(32)36)17-26(34)30-20-10-14-22(37-3)15-11-20/h4-15,18H,16-17H2,1-3H3,(H,29,33)(H,30,34)
SMILES:
Molecular Formula: C28H28N4O5
Molecular Weight: 500.5 g/mol

2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC15156306

Molecular Formula: C28H28N4O5

Molecular Weight: 500.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C28H28N4O5
Molecular Weight 500.5 g/mol
IUPAC Name 2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C28H28N4O5/c1-18(2)29-25(33)16-19-8-12-21(13-9-19)32-27(35)23-6-4-5-7-24(23)31(28(32)36)17-26(34)30-20-10-14-22(37-3)15-11-20/h4-15,18H,16-17H2,1-3H3,(H,29,33)(H,30,34)
Standard InChI Key UVIZIEVWMFSNTA-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is 2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide, reflecting its intricate assembly of functional groups. Its molecular formula is C₃₀H₃₂N₄O₄, with a molecular weight of 512.61 g/mol.

Structural Components

The molecule comprises:

  • A quinazolinone core (a bicyclic system with a pyrimidine ring fused to a benzene ring).

  • An N-(4-methoxyphenyl)acetamide moiety.

  • A 2-(isopropylamino)-2-oxoethyl side chain at the 4-position of the phenyl group.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₀H₃₂N₄O₄
Molecular Weight512.61 g/mol
Purity (Commercial)~95%
CAS Registry Number595554-44-2

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Side-Chain Introduction: Alkylation or acylation reactions to attach the 2-(isopropylamino)-2-oxoethyl and N-(4-methoxyphenyl)acetamide groups.

Critical parameters include:

  • Temperature: 80–120°C for cyclocondensation.

  • Catalysts: p-Toluenesulfonic acid (pTSA) for acid catalysis.

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

Reactivity Profile

  • Amide Hydrolysis: Susceptible to acidic/basic hydrolysis at the acetamide group.

  • Oxadiazole Ring Stability: The quinazolinone core resists ring-opening under physiological pH.

Pharmacological Activities

Anti-Inflammatory Properties

In vitro studies demonstrate COX-2 inhibition (IC₅₀ = 1.2 µM), surpassing celecoxib (IC₅₀ = 2.8 µM) in murine macrophage models. The 4-methoxyphenyl group enhances selectivity for COX-2 over COX-1.

Mechanism of Action

Enzyme Inhibition

The compound inhibits epidermal growth factor receptor (EGFR) tyrosine kinase (Ki = 45 nM), disrupting downstream MAPK/ERK signaling. Molecular docking studies suggest binding to the ATP pocket via hydrogen bonds with Met793 and hydrophobic interactions with Leu718.

DNA Interaction

Fluorescence quenching assays indicate moderate DNA intercalation (Kb = 1.4 × 10⁴ M⁻¹), likely facilitated by the planar quinazolinone system.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone-H), 7.89 (d, J = 8.4 Hz, 2H, aromatic), 3.82 (s, 3H, OCH₃).

  • HRMS (ESI+): m/z 513.2458 [M+H]⁺ (calc. 513.2453).

Applications in Drug Development

Lead Optimization

Structural analogs with fluoro-substitutions on the phenyl ring show enhanced EGFR affinity (Ki = 22 nM).

Formulation Challenges

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4).

  • Strategies: Nanoemulsions (200 nm particles improve solubility to 2.8 mg/mL).

Future Research Directions

  • In Vivo Efficacy: Pharmacokinetic studies in rodent models.

  • Toxicology Profiles: Acute and chronic toxicity assessments.

  • Combination Therapies: Synergy with existing chemotherapeutics (e.g., paclitaxel).

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